Monocrotaline N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

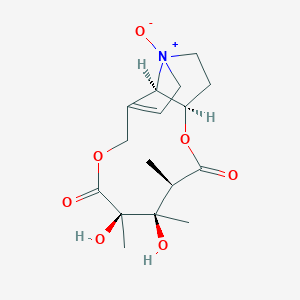

La monocrotaline N-oxyde est un alcaloïde pyrrolizidinique dérivé du genre végétal Crotalaria. Ce composé est connu pour son activité biologique et sa toxicité significatives. Il est un métabolite de la monocrotaline, qui se trouve dans diverses espèces de Crotalaria.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La monocrotaline N-oxyde peut être synthétisée par oxydation de la monocrotaline. Le processus d'oxydation implique généralement l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou les peracides dans des conditions contrôlées. La réaction est effectuée dans un solvant organique, et le produit est purifié par cristallisation ou chromatographie .

Méthodes de production industrielle : La production industrielle de la monocrotaline N-oxyde suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique le contrôle minutieux des paramètres de réaction pour garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) est courante dans les milieux industriels pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La monocrotaline N-oxyde subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'espèces plus réactives.

Réduction : Les réactions de réduction peuvent convertir la monocrotaline N-oxyde en monocrotaline.

Substitution : Des réactions de substitution nucléophile peuvent se produire à des sites spécifiques sur la molécule.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, peracides.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Solvants : Solvants organiques tels que le méthanol, l'éthanol et le dichlorométhane.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la monocrotaline N-oxyde, qui peuvent présenter des activités biologiques différentes .

Applications De Recherche Scientifique

La monocrotaline N-oxyde a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques.

Biologie : Étudié pour ses effets toxicologiques sur divers systèmes biologiques, notamment la toxicité hépatique et rénale.

Médecine : Enquête sur ses applications thérapeutiques potentielles et comme composé modèle pour étudier les mécanismes de toxicité des alcaloïdes pyrrolizidiniques.

5. Mécanisme d'action

La monocrotaline N-oxyde exerce ses effets par le biais d'une activation métabolique dans le foie. Le composé est métabolisé par les enzymes du cytochrome P450 pour former des intermédiaires réactifs qui peuvent se lier aux macromolécules cellulaires, conduisant à des dommages cellulaires et à une toxicité. Les principales cibles moléculaires comprennent l'ADN, les protéines et les lipides, entraînant un stress oxydatif, des dommages à l'ADN et l'apoptose .

Composés similaires :

Monocrotaline : Le composé parent, également un alcaloïde pyrrolizidinique, connu pour sa toxicité hépatique et pulmonaire.

Sénécionine N-oxyde : Un autre alcaloïde pyrrolizidinique N-oxyde aux propriétés toxicologiques similaires.

Rétrorsine N-oxyde : Présente des activités biologiques similaires et est utilisé dans des études toxicologiques comparatives.

Unicité : La monocrotaline N-oxyde est unique en raison de sa voie d'activation métabolique spécifique et de la formation d'intermédiaires hautement réactifs. Cela en fait un composé précieux pour étudier les mécanismes de toxicité des alcaloïdes pyrrolizidiniques et pour développer des méthodes analytiques pour détecter ces toxines dans diverses matrices .

Mécanisme D'action

Monocrotaline N-Oxide exerts its effects through metabolic activation in the liver. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include DNA, proteins, and lipids, resulting in oxidative stress, DNA damage, and apoptosis .

Comparaison Avec Des Composés Similaires

Monocrotaline: The parent compound, also a pyrrolizidine alkaloid, known for its hepatotoxicity and pulmonary toxicity.

Senecionine N-Oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.

Retrorsine N-Oxide: Exhibits similar biological activities and is used in comparative toxicological studies.

Uniqueness: Monocrotaline N-Oxide is unique due to its specific metabolic activation pathway and the formation of highly reactive intermediates. This makes it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity and for developing analytical methods for detecting these toxins in various matrices .

Propriétés

Numéro CAS |

35337-98-5 |

|---|---|

Formule moléculaire |

C16H23NO7 |

Poids moléculaire |

341.36 g/mol |

Nom IUPAC |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1 |

Clé InChI |

LHVAZUAALQTANZ-ANYXPJNNSA-N |

SMILES |

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |

SMILES isomérique |

C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-] |

SMILES canonique |

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |

Pictogrammes |

Acute Toxic |

Synonymes |

(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide; Monocrotaline O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.